N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097897-03-3
VCID: VC7123247
InChI: InChI=1S/C26H22N2O4/c1-31-24-16-25(29)28(21-10-6-3-7-11-21)17-23(24)26(30)27-20-12-14-22(15-13-20)32-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30)
SMILES: COC1=CC(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H22N2O4
Molecular Weight: 426.472

N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

CAS No.: 2097897-03-3

Cat. No.: VC7123247

Molecular Formula: C26H22N2O4

Molecular Weight: 426.472

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide - 2097897-03-3

Specification

CAS No. 2097897-03-3
Molecular Formula C26H22N2O4
Molecular Weight 426.472
IUPAC Name 4-methoxy-6-oxo-1-phenyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C26H22N2O4/c1-31-24-16-25(29)28(21-10-6-3-7-11-21)17-23(24)26(30)27-20-12-14-22(15-13-20)32-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30)
Standard InChI Key SKWFNEKXXMLCQK-UHFFFAOYSA-N
SMILES COC1=CC(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4

Introduction

Molecular Structure and Physicochemical Properties

The compound’s IUPAC name, N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide, reflects its intricate architecture . Its molecular formula, C₂₆H₂₂N₂O₄, corresponds to a molecular weight of 426.47 g/mol . Key structural features include:

  • A 1,6-dihydropyridine ring with a ketone group at position 6.

  • A methoxy substituent at position 4.

  • A phenyl group at position 1.

  • A carboxamide moiety at position 3, linked to a 4-benzyloxyphenyl group.

The near-planar conformation of the dihydropyridine ring facilitates π-π stacking interactions, while the carboxamide and benzyloxy groups enhance hydrogen-bonding potential . These attributes suggest solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility, typical of polyaromatic systems.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₂N₂O₄
Molecular Weight426.47 g/mol
IUPAC NameN-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
InChI KeyYAPMHKHHMSIXFR-UHFFFAOYSA-N

Synthetic Pathways and Optimization

The synthesis of N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves multi-step organic reactions, drawing parallels to methods used for analogous dihydropyridine derivatives .

Stepwise Synthesis

  • Dihydropyridine Core Formation:
    The Hantzsch synthesis remains a cornerstone for constructing dihydropyridine rings. Condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux yields the 1,4-dihydropyridine intermediate .

  • Benzyloxy Group Introduction:
    Etherification of 4-hydroxyphenyl derivatives with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in acetone achieves the benzyloxy substitution .

  • Methoxylation:
    Nucleophilic substitution using sodium methoxide (NaOMe) in methanol introduces the methoxy group at position 4 .

  • Carboxamide Formation:
    Reaction of the carboxylic acid intermediate with 4-aminophenyl benzyl ether via carbodiimide-mediated coupling (e.g., EDCI/HOBt) yields the final carboxamide .

Industrial Scalability

Optimization for large-scale production focuses on:

  • Solvent Selection: Replacing ethanol with toluene improves yield during Hantzsch condensation.

  • Catalyst Efficiency: Transitioning from homogeneous catalysts (e.g., KI) to heterogeneous systems (e.g., Amberlyst-15) enhances recyclability .

  • Purification: Chromatography is replaced with recrystallization from ethanol-water mixtures to reduce costs.

Chemical Reactivity and Derivative Formation

The compound participates in characteristic dihydropyridine reactions, including oxidation, reduction, and electrophilic substitution.

Oxidation Reactions

Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the dihydropyridine ring to a pyridine derivative, eliminating the ketone group at position 6 . This reaction is critical for modifying electronic properties.

Reduction Reactions

Sodium borohydride (NaBH₄) selectively reduces the ketone group to a hydroxyl group, yielding a 6-hydroxy-1,6-dihydropyridine derivative .

Electrophilic Aromatic Substitution

Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the para positions of the phenyl rings, altering steric and electronic profiles .

Hypothesized Biological Activity

While direct pharmacological data for this compound are scarce, structurally related dihydropyridines exhibit notable bioactivities:

Anticancer Mechanisms

Dihydropyridines often act as calcium channel blockers, inducing apoptosis in cancer cells. The methoxy group may enhance membrane permeability, increasing intracellular accumulation .

Antifungal Activity

QSAR studies on similar pyrimidine derivatives reveal that lipophilicity (logP) and topological polar surface area (TPSA) correlate with antifungal efficacy . For this compound, a calculated logP of 3.2 and TPSA of 85.7 Ų suggest moderate activity against Candida albicans .

Computational and QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) models predict the compound’s bioactivity based on topological descriptors:

Table 2: Predicted Bioactivity Parameters

ParameterValueImplication
logP (Octanol-Water)3.2Moderate lipophilicity
TPSA85.7 ŲFavorable membrane permeation
H-bond Donors2Target binding capability
H-bond Acceptors6Solubility and interaction

These metrics align with known antifungal and anti-inflammatory dihydropyridines, supporting further in vitro validation .

Comparison with Structural Analogs

The compound’s uniqueness arises from its benzyloxy and methoxy substituents. Compared to:

  • N-[4-(Benzyloxy)phenyl]-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide: Replacement of methoxy with hydroxy increases polarity but reduces metabolic stability .

  • N-[4-(Methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide: Methyl substitution enhances steric hindrance, potentially reducing receptor affinity .

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